7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
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Properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBABAJJWMQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNO
- CAS Number: 1160263-82-0
- Molecular Weight: 364.27 g/mol
- Structure: The compound features a chloro group, an isopropoxyphenyl moiety, and a carbonyl chloride functional group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds within the quinoline class exhibit a range of biological activities, including:
- Antimicrobial Activity: Quinoline derivatives have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties: Certain analogs have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition: Some quinolines act as inhibitors for various enzymes, including those involved in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: Quinoline derivatives often intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Modulation: The compound may inhibit enzymes like topoisomerases or kinases, which are crucial for cell division and survival.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinoline compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies and Research Findings
- Anticancer Activity:
- Antimicrobial Properties:
- Pharmacological Studies:
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that quinoline derivatives, including 7-chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- A notable study demonstrated that derivatives of this compound could effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Case studies have highlighted its effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance.
-
Enzyme Inhibition
- This compound has been investigated as a potential inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit certain kinases or proteases that are overactive in cancer or inflammatory diseases.
- Enzyme inhibition studies have shown that modifications to the quinoline structure can enhance potency and selectivity.
Materials Science Applications
-
Polymer Synthesis
- The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its reactive carbonyl chloride group allows for easy incorporation into polymer chains through nucleophilic substitution reactions.
- Research has focused on developing high-performance materials with applications in coatings, adhesives, and electronic devices.
-
Fluorescent Probes
- Due to its unique structural features, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties enable visualization of cellular processes in real-time.
- Studies have shown its application in tracking drug delivery systems and monitoring cellular responses to therapies.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cancer cell proliferation |
| Antimicrobial Properties | Effective against resistant bacterial strains | |
| Enzyme Inhibition | Potential inhibitor of kinases/proteases | |
| Materials Science | Polymer Synthesis | Building block for advanced polymers |
| Fluorescent Probes | Enables biological imaging and tracking |
Case Studies
- Anticancer Study : A recent publication explored the effects of quinoline derivatives on breast cancer cells, demonstrating that the compound significantly reduced cell viability through apoptosis induction.
- Antimicrobial Research : An investigation into the antimicrobial efficacy of various quinoline derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus, particularly in biofilm-forming strains.
- Polymer Development : Researchers synthesized a new class of polymers incorporating this compound, which showed enhanced thermal stability and mechanical strength compared to traditional materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
